molecular formula C24H22Cl2N2O5 B12503684 Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12503684
M. Wt: 489.3 g/mol
InChI Key: PYCSWGYGYQRGTK-UHFFFAOYSA-N
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Description

ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a furan ring, a benzoate ester, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, using reagents such as chlorine or bromine.

    Amidation: The furan ring is then subjected to amidation with 2,3-dichlorophenylamine under suitable conditions, often using coupling reagents like EDCI or DCC.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

    Morpholine Introduction: Finally, the morpholine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.

Scientific Research Applications

ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of morpholine.

    ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the morpholine ring in ETHYL 5-[5-(2,3-DICHLOROPHENYL)FURAN-2-AMIDO]-2-(MORPHOLIN-4-YL)BENZOATE imparts unique chemical and biological properties, such as increased solubility and specific binding affinities, which can be advantageous in certain applications.

Properties

Molecular Formula

C24H22Cl2N2O5

Molecular Weight

489.3 g/mol

IUPAC Name

ethyl 5-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H22Cl2N2O5/c1-2-32-24(30)17-14-15(6-7-19(17)28-10-12-31-13-11-28)27-23(29)21-9-8-20(33-21)16-4-3-5-18(25)22(16)26/h3-9,14H,2,10-13H2,1H3,(H,27,29)

InChI Key

PYCSWGYGYQRGTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

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